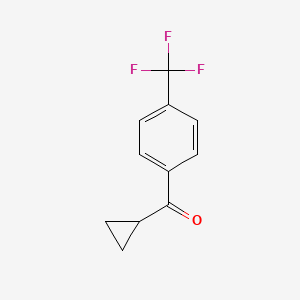

Cyclopropyl 4-trifluoromethylphenyl ketone

Description

Cyclopropyl 4-trifluoromethylphenyl ketone is a bicyclic aryl ketone featuring a cyclopropane ring directly attached to a ketone group and a para-substituted trifluoromethylphenyl moiety. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which significantly impacts reactivity, solubility, and stability compared to other substituents .

Properties

IUPAC Name |

cyclopropyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXJTEBLUUPSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457607 | |

| Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62587-07-9 | |

| Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 4-trifluoromethylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 4-trifluoromethylbenzoyl chloride under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C}_3\text{H}_5\text{MgBr} + \text{C}_8\text{H}_4\text{F}_3\text{COCl} \rightarrow \text{C}_3\text{H}_5\text{C(O)C}_6\text{H}_4\text{CF}_3 + \text{MgBrCl} ]

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 4-trifluoromethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 4-trifluoromethylbenzoic acid.

Reduction: Formation of cyclopropyl 4-trifluoromethylphenyl alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopropyl 4-trifluoromethylphenyl ketone is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopropyl 4-trifluoromethylphenyl ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, focusing on substituent electronic and steric effects:

*Calculated based on analogous structures.

Reactivity in Organic Transformations

a) Conjugate Additions

- Cyclopropyl 4-methoxyphenyl ketone : Moderate yields (41–44%) in Ru-catalyzed 1,6-conjugate additions due to electron-donating -OCH₃ stabilizing intermediates .

- Cyclopropyl phenyl ketone : Higher yields (45–48%) in similar reactions, attributed to reduced steric hindrance compared to substituted analogs .

b) Beckmann Rearrangement

- Cyclopropyl phenyl ketone : High selectivity for amide 27a1 due to the cyclopropane ring’s strain-driven migratory aptitude .

- Phenylisopropyl ketone : Poor selectivity (1:1 amide ratio), highlighting the cyclopropyl group’s unique influence .

- -CF₃ analog : Expected to favor amide formation with -CF₃ retention, similar to electron-deficient aryl rings in literature precedents .

c) Photochemical Reactivity

Cyclopropyl ketones (e.g., bicyclic ketone 1) undergo rapid ring-opening in tert-butyl alcohol (complete consumption in 15 min), whereas non-cyclopropyl ketones (e.g., cyclooctanone) react sluggishly (79% remaining after 3 hours) . The -CF₃ group may further accelerate reactivity via enhanced electrophilicity.

Analytical and Physical Properties

a) Mass Spectrometry

- Cyclopropyl and alkyne ketones exhibit diagnostic fragmentation patterns, with cyclopropane ring cleavage being a hallmark .

- -CF₃ analog : Anticipated dominant fragments at m/z 171 (C₇H₄F₃⁺) and 145 (C₃H₅O⁺), analogous to -F and -OCH₃ analogs .

b) Solubility and Stability

Biological Activity

Cyclopropyl 4-trifluoromethylphenyl ketone (CTFK) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with various biomolecules, including proteins and enzymes. This article explores the biological activity of CTFK, including its mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

CTFK is characterized by its cyclopropyl and trifluoromethyl substituents on a phenyl ketone framework. The molecular formula is C₁₂H₉F₃O, with a molecular weight of 228.22 g/mol. The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions.

The mechanism through which CTFK exerts its biological effects primarily involves its interaction with hydrophobic regions of target proteins. The trifluoromethyl group enhances lipophilicity, allowing for effective binding to enzyme active sites or receptor sites. This interaction can modulate enzymatic activities, leading to various physiological effects.

Enzyme Inhibition

CTFK has been studied for its inhibitory effects on several enzymes:

- Cyclooxygenase-2 (COX-2) : CTFK exhibits moderate inhibition of COX-2, which plays a crucial role in inflammation and pain pathways.

- Lipoxygenases (LOX-5 and LOX-15) : The compound also shows inhibitory activity against lipoxygenases, enzymes involved in leukotriene synthesis.

The IC50 values for these activities indicate that while CTFK is not the most potent inhibitor, it possesses sufficient activity to warrant further investigation in therapeutic contexts.

Cytotoxicity Studies

CTFK has been evaluated for cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Preliminary results suggest that CTFK exhibits moderate cytotoxicity, with IC50 values indicating potential for further development as an anticancer agent.

Research Findings

Recent studies have provided insights into the biological activity of CTFK through various experimental approaches:

- Molecular Docking Studies : These studies revealed potential binding interactions between CTFK and target proteins, highlighting hydrogen and halogen bonding contributions from the trifluoromethyl group .

- Structure-Activity Relationship (SAR) Analysis : Investigations into related compounds have shown that modifications to the phenyl ring can significantly affect biological activity, suggesting avenues for optimizing CTFK derivatives .

- Case Studies : In one study, CTFK was used as a precursor in synthesizing more complex fluorinated compounds, demonstrating its utility as a building block in drug discovery .

Data Table: Biological Activity Summary

Q & A

Q. What are the primary synthetic routes for cyclopropyl aryl ketones like cyclopropyl 4-trifluoromethylphenyl ketone?

Cyclopropyl aryl ketones are typically synthesized via:

- Friedel-Crafts acylation : Reacting cyclopropanecarbonyl chloride with 4-trifluoromethylbenzene in the presence of Lewis acids (e.g., AlCl₃) .

- Cross-coupling reactions : Using cyclopropyl Grignard reagents with trifluoromethyl-substituted aryl halides under palladium catalysis .

- Oxidative methods : Oxidation of cyclopropyl alcohols or alkenes with trifluoromethylaryl groups using MnO₂ or other oxidants . Key optimization parameters include temperature control (0–50°C), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and purification via column chromatography or recrystallization.

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopy :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and ketone carbonyl (δ 190–210 ppm). Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ -60 to -70 ppm) .

- MS (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉F₃O) and fragmentation patterns.

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of aryl ketones in photochemical or catalytic reactions?

- Steric and electronic effects : The cyclopropyl ring’s strain increases electrophilicity of the carbonyl, accelerating nucleophilic additions. However, its conjugation with the aryl group can stabilize intermediates, altering reaction pathways .

- Solvent-dependent behavior : In polar solvents (e.g., tert-butyl alcohol), cyclopropyl ketones undergo rapid ring-opening photolysis, while non-polar solvents (e.g., CCl₄) favor cyclopropane retention .

- Case study : Photolysis of this compound may yield ring-contracted products (e.g., indanones) or maintain the cyclopropane structure depending on solvent choice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.